(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
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Overview
Description
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate naphthalene derivative.
Amination: Introduction of the amino group at the 5-position of the naphthalene ring.
Esterification: Conversion of the carboxylic acid group to the methyl ester.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: The enantiomer of the compound with potentially different biological activity.
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: The free base form without the hydrochloride salt.
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13;/h5-7,11H,2-4,13H2,1H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQFWZZGZGQXLF-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@H](CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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